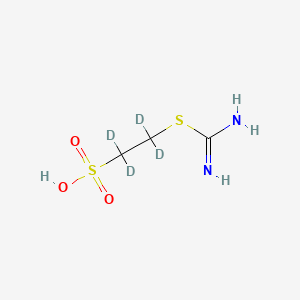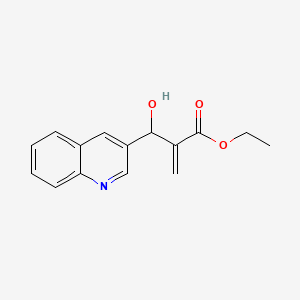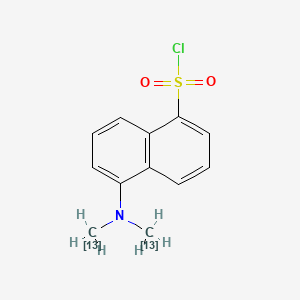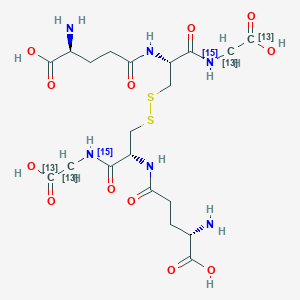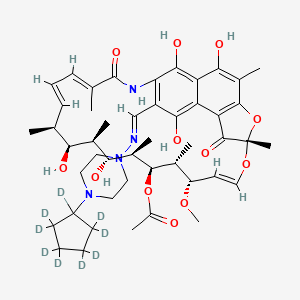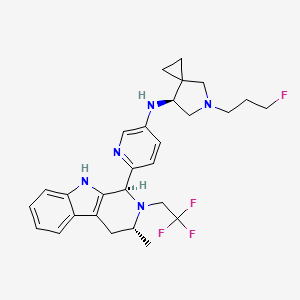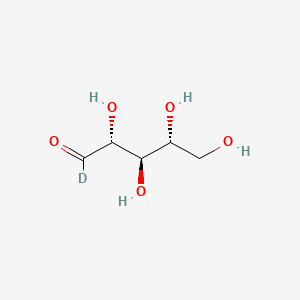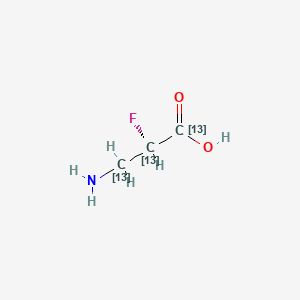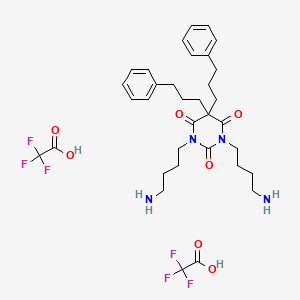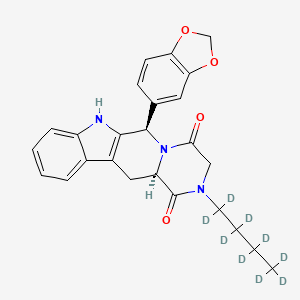![molecular formula C12H22O11 B12412450 (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12412450.png)
(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a deuterated derivative of a glucose molecule Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol typically involves the selective deuteration of glucose. This can be achieved through catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic deuteration processes. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired deuterated product with high purity.
化学反応の分析
Types of Reactions
(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form deuterated polyols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as tosyl chloride (TsCl) or trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base.
Major Products Formed
Oxidation: Formation of deuterated gluconic acid or deuterated glucaric acid.
Reduction: Formation of deuterated sorbitol or deuterated mannitol.
Substitution: Formation of deuterated ethers or esters.
科学的研究の応用
(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol: has several scientific research applications:
Chemistry: Used as a stable isotope tracer in reaction mechanism studies and kinetic isotope effect experiments.
Biology: Employed in metabolic studies to trace the fate of glucose in biological systems.
Medicine: Investigated for its potential in deuterium-based drug design to improve the metabolic stability and pharmacokinetics of therapeutic agents.
Industry: Utilized in the production of deuterated materials for nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques.
作用機序
The mechanism of action of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol involves its interaction with various molecular targets and pathways. The incorporation of deuterium can alter the bond dissociation energies and reaction kinetics, leading to changes in the compound’s reactivity and stability. This can affect its interactions with enzymes, receptors, and other biomolecules, potentially enhancing its therapeutic efficacy and reducing metabolic degradation.
類似化合物との比較
Similar Compounds
- (2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-carboxylic acid
- (2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-sulfonic acid
- (2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-phosphate
Uniqueness
The uniqueness of (2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol lies in its dual deuteration, which provides enhanced stability and altered reactivity compared to its non-deuterated counterparts. This makes it particularly valuable in research and industrial applications where isotopic labeling and stability are crucial.
特性
分子式 |
C12H22O11 |
|---|---|
分子量 |
344.31 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-deuterio-2-[(2S,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1/i11D,12D |
InChIキー |
HDTRYLNUVZCQOY-SJCNVRLISA-N |
異性体SMILES |
[2H][C@@]1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O[C@]2([C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[2H] |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


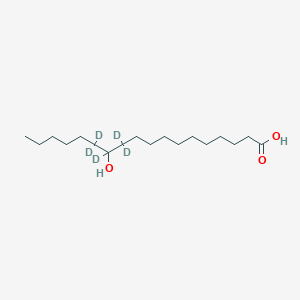
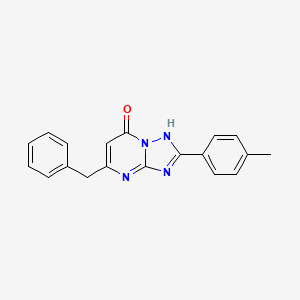
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
